PF-1355 PF-1355 PF-1355 is an irreversible myeloperoxidase (MPO) inhibitor (Ki = 346.74 nM in a cell-free assay). It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels. It inhibits MPO activity in isolated human whole blood with an IC50 value of 1.5 µM. PF-1355 reduces MPO activity in plasma and peritoneal lavage fluid in a mouse model of peritonitis. It also reduces lung edema, decreases plasma levels of TNF-α, MCP-1/CCL2, MIP-2/CXCL2, and KC/CXCL1 and transiently increases and then reduces neutrophil levels in bronchoalveolar lavage fluid (BALF) in a mouse model of pulmonary immune complex vasculitis when administered at doses of 20 and 100 mg/kg.
PF-06281355, also known as PF-1355, is an orally available, selective and potent mechanism based inhibitor of the myeloperoxidase (MPO) that reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines. PF-06281355 suppresses albuminuria and chronic renal dysfunction in model of anti-Glomerular Basement Membrane (GBM) disease. PF-1355 prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.
Brand Name: Vulcanchem
CAS No.: 1435467-38-1
VCID: VC0539161
InChI: InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
SMILES: COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35 g/mol

PF-1355

CAS No.: 1435467-38-1

Cat. No.: VC0539161

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-1355 - 1435467-38-1

Specification

Description PF-1355 is an irreversible myeloperoxidase (MPO) inhibitor (Ki = 346.74 nM in a cell-free assay). It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels. It inhibits MPO activity in isolated human whole blood with an IC50 value of 1.5 µM. PF-1355 reduces MPO activity in plasma and peritoneal lavage fluid in a mouse model of peritonitis. It also reduces lung edema, decreases plasma levels of TNF-α, MCP-1/CCL2, MIP-2/CXCL2, and KC/CXCL1 and transiently increases and then reduces neutrophil levels in bronchoalveolar lavage fluid (BALF) in a mouse model of pulmonary immune complex vasculitis when administered at doses of 20 and 100 mg/kg.
PF-06281355, also known as PF-1355, is an orally available, selective and potent mechanism based inhibitor of the myeloperoxidase (MPO) that reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines. PF-06281355 suppresses albuminuria and chronic renal dysfunction in model of anti-Glomerular Basement Membrane (GBM) disease. PF-1355 prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.
CAS No. 1435467-38-1
Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
IUPAC Name 2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
Standard InChI Key LJBUZOGABRDGBR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator